Ethyl 6-oxopiperidine-3-carboxylate

Descripción general

Descripción

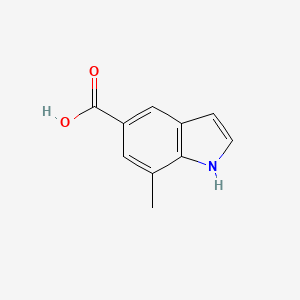

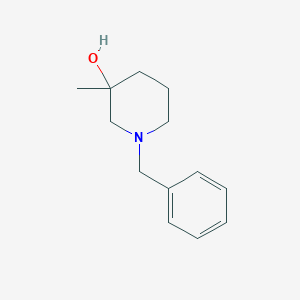

Ethyl 6-oxopiperidine-3-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The compound is characterized by the presence of a piperidine ring, a six-membered heterocycle containing one nitrogen atom, and a 6-oxo group along with an ester group at the third position.

Synthesis Analysis

The synthesis of derivatives of ethyl 6-oxopiperidine-3-carboxylate has been reported using environmentally friendly methods. For instance, ethyl 3,5-dicyano-6-oxo-2,4-diarylpiperidine-3-carboxylate derivatives were synthesized from aryl aldehydes, ethyl cyanoacetate, and ammonium acetate in an aqueous medium without a catalyst. This method is notable for its simplicity, cost-effectiveness, short reaction times, and high yields, aligning with green chemistry principles .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. For example, the crystal and molecular structure of a derivative, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized by X-ray crystallographic analysis. This compound crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonds that stabilize its structure .

Chemical Reactions Analysis

The ethyl 6-oxopiperidine-3-carboxylate derivatives undergo various chemical reactions, including the formation of Schiff base compounds when coupled with aromatic aldehydes. These reactions are typically characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 6-oxopiperidine-3-carboxylate derivatives are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the compound's melting point, solubility, and stability. The derivatives synthesized in the studies exhibit different properties based on their substituents and the presence or absence of intramolecular hydrogen bonding .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Stereochemistry

Ethyl 6-oxopiperidine-3-carboxylate is employed in the synthesis of complex molecular structures, such as 3-azabicyclo[3.3.1]nonane derivatives, through Michael reactions. This process not only leads to the formation of structurally diverse compounds but also allows for the study of stereochemical aspects, enabling further transformations of the products (Vafina et al., 2003).

Medicinal Chemistry Applications

In medicinal chemistry, ethyl 6-oxopiperidine-3-carboxylate is a precursor in the synthesis of important intermediates like 2-oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate of prasugrel, indicating its value in developing therapeutic agents (Zhong Weihui, 2013). Moreover, it is critical for the generation of compounds such as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a potent activator of the TrkB receptor, highlighting its potential in neuroprotective and therapeutic applications (Setterholm et al., 2015).

Material Science and Analytical Applications

Ethyl 6-oxopiperidine-3-carboxylate is also instrumental in the development of novel materials and analytical methodologies. For instance, its derivatives have been synthesized and characterized for their potential as corrosion inhibitors, demonstrating the compound's utility beyond pharmaceuticals into industrial applications. This synthesis approach is environmentally friendly, underlining the importance of green chemistry principles in modern research (Sekhar et al., 2020).

Propiedades

IUPAC Name |

ethyl 6-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-7(10)9-5-6/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWORLJZWUFKLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572256 | |

| Record name | Ethyl 6-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-oxopiperidine-3-carboxylate | |

CAS RN |

146059-76-9 | |

| Record name | Ethyl 6-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-oxopiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)

![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)

![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)

![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)